molecular formula C12H16O3 B13522315 3-(2-Methoxy-5-methylphenyl)butanoic acid

3-(2-Methoxy-5-methylphenyl)butanoic acid

Cat. No.: B13522315
M. Wt: 208.25 g/mol
InChI Key: ITXXGASEFOCNOS-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a butanoic acid backbone substituted with a 2-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylboronic acid and butanoic acid derivatives.

    Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Electrophiles (e.g., halogens), nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-8-4-5-11(15-3)10(6-8)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)

InChI Key

ITXXGASEFOCNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)CC(=O)O

Origin of Product

United States

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